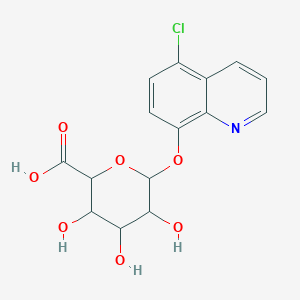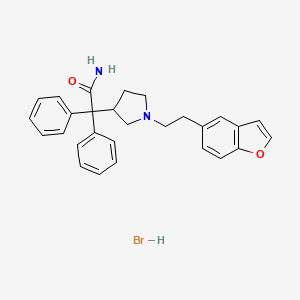
2,3-DehydroDarifenacinHydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DehydroDarifenacinHydrobromide is a chemical compound known for its role as an oxidized analogue and impurity of Darifenacin, a medication used to treat urinary incontinence . This compound is characterized by its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,3-DehydroDarifenacinHydrobromide involves several steps. One of the methods includes condensing 3-(S)-(-)-1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a compound of Formula XIII in the presence of a base in a solvent. This produces (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide (Darifenacin). The Darifenacin is then treated with an acid in a solvent and water mixture, followed by isolation and treatment with hydrobromic acid to produce Darifenacin hydrobromide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-DehydroDarifenacinHydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have unique properties and applications .
Aplicaciones Científicas De Investigación
2,3-DehydroDarifenacinHydrobromide has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of similar compounds. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action. The compound’s unique properties also make it valuable in industrial applications, such as the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2,3-DehydroDarifenacinHydrobromide involves its interaction with specific molecular targets, such as the M3 muscarinic acetylcholine receptor. By blocking this receptor, the compound can modulate various physiological processes, including bladder muscle contractions. This mechanism is similar to that of Darifenacin, but the unique structure of this compound may result in different pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,3-DehydroDarifenacinHydrobromide include Darifenacin, Oxybutynin, and Solifenacin. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological profiles .
Uniqueness: The uniqueness of this compound lies in its oxidized structure, which distinguishes it from other related compounds.
Propiedades
Fórmula molecular |
C28H29BrN2O2 |
|---|---|
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
2-[1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide |
InChI |
InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H |
Clave InChI |
TZKYUWQSYFUAIX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



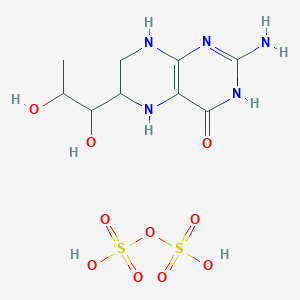
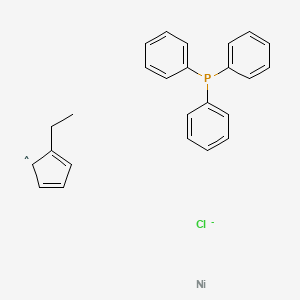
![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
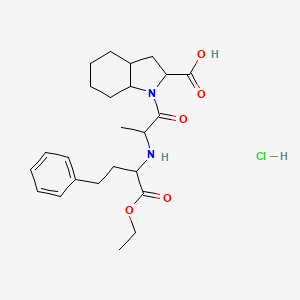
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

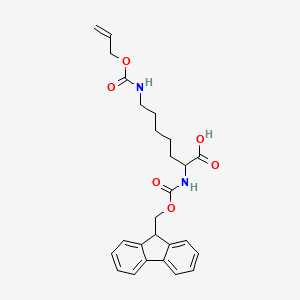
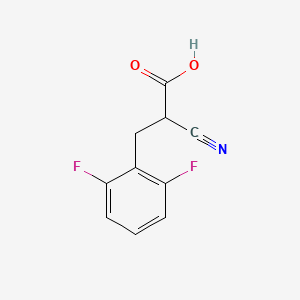
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
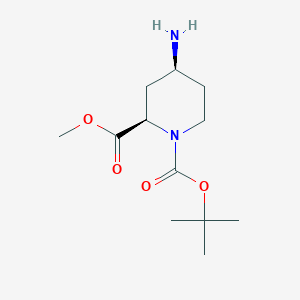
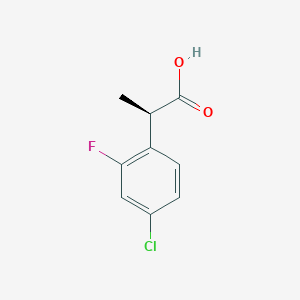
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
